molecular formula C28H19N3 B12910413 (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine CAS No. 63920-56-9

(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine

Cat. No.: B12910413
CAS No.: 63920-56-9
M. Wt: 397.5 g/mol
InChI Key: UYLLZZCAAJKKAJ-UHFFFAOYSA-N
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Description

(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure integrating indole and naphthalene systems, which are prevalent in many biologically active compounds. Indole derivatives are a significant heterocyclic system in natural products and drugs, with a wide spectrum of reported biological activities . Specifically, compounds containing the indole nucleus have been investigated for anti-cancer, anti-fungal, anti-viral, and anti-microbial properties . Furthermore, naphthalene-containing structures are frequently explored in medicinal chemistry, for instance, in the development of thiazolidinone derivatives evaluated for their anticancer potential . The specific structural motif of this compound suggests potential value as a scaffold in drug discovery, particularly for screening against various disease models. It may be of interest in developing novel therapeutic agents, given that fungal and synthetic metabolites with complex structures are an important source for discovering new anticancer drugs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety evaluations before use.

Properties

CAS No.

63920-56-9

Molecular Formula

C28H19N3

Molecular Weight

397.5 g/mol

IUPAC Name

N-naphthalen-1-yl-3-naphthalen-1-yliminoindol-2-amine

InChI

InChI=1S/C28H19N3/c1-3-13-21-19(9-1)11-7-17-24(21)29-27-23-15-5-6-16-26(23)31-28(27)30-25-18-8-12-20-10-2-4-14-22(20)25/h1-18H,(H,29,30,31)

InChI Key

UYLLZZCAAJKKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC4=CC=CC=C4C3=NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of naphthylamine derivatives with indole-2-carboxaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or transition metal complexes to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene or indole rings are functionalized with various substituents using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halogens, nitro groups, Lewis acids, and solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized naphthalene or indole derivatives.

Scientific Research Applications

Chemistry: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are studied for their catalytic properties.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules. Its structural features make it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substitutions

N-[(2-Hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide
  • Structure : Replaces one naphthalen-1-yl group with an acetamide moiety and introduces a hydroxyl group on the indole ring.
  • Acetamide introduces a polar functional group, altering pharmacokinetic properties.
  • Data : Molecular weight = 329.4 g/mol; XLogP3 = 4.9 (indicative of moderate lipophilicity) .
Benzylidene-naphthalen-1-yl-amines (2a–2e)
  • Structure : Simplifies the indole core to a benzylidene group linked to naphthalen-1-ylamine.
  • Key Differences: Substituted benzyl groups (e.g., 4-nitro, 4-chloro) modulate electronic effects and steric bulk.
  • Synthesis : Formed via condensation of substituted benzaldehydes with naphthalen-1-ylamine .
N-[(5-Substituted Indol-3-yl)methylene]-oxadiazol-amines (3a–3c)
  • Structure : Incorporates a 1,3,4-oxadiazole ring instead of the imine-linked naphthalene.
  • Key Differences :
    • Oxadiazole enhances rigidity and may improve metabolic stability.
    • Chloro or methyl substituents on the indole influence electronic and steric profiles.
  • Synthesis: Reflux of indole-3-carbaldehydes with oxadiazol-2-amines in methanol .

Heterocyclic Derivatives with Indole/Naphthalene Motifs

2-(6-Methoxynaphthalen-2-yl)-N-(2-(1H-indol-3-yl)ethyl)propanamide
  • Structure : Combines indole with a naphthalene-linked propanamide chain.
  • Key Differences :
    • Amide linkage replaces the imine, increasing hydrolytic stability.
    • Methoxy group on naphthalene enhances lipophilicity.
3-(2-Oxo-1,2-dihydro-indol-3-ylidene)-N-naphthalen-1-yl-acetamide (Compound 18)
  • Structure : Features a 2-oxoindoline core instead of the imine-linked indole.
  • Key Differences: Oxo group introduces hydrogen-bonding sites.
  • Activity : Evaluated for anticancer properties in a 2023 study .

Imine Bond Stability and Conformational Analysis

The imine (C=N) bond length in the title compound is comparable to similar structures:

Compound C=N Bond Length (Å) Reference
(E)-Benzyl(1-phenylethylidene)amine 1.292
(E)-1-(Naphthalen-2-yl)ethylidene derivatives 1.265–1.286

Biological Activity

The compound (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine , also referred to as naphthalenyl indole , belongs to a class of synthetic compounds that have garnered attention due to their potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of naphthalenyl indole can be represented as follows:

C23H18N2\text{C}_{23}\text{H}_{18}\text{N}_2

This compound features a naphthalene moiety linked to an indole structure through an imine bond, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that naphthalenyl indole exhibits notable anticancer properties. For instance, in vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism of action involves the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)5.4Caspase activation
MCF-7 (Breast)7.2Apoptosis induction
A549 (Lung)6.5Mitochondrial dysfunction

These findings suggest that naphthalenyl indole could serve as a lead compound for developing new anticancer agents.

Antidiabetic Activity

Another area of interest is the compound's potential as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor, which plays a crucial role in glucose metabolism. In a study involving oral administration, naphthalenyl indole demonstrated significant inhibition of DPP-4 activity:

  • DPP-4 Inhibition : A dose of 3 mg/kg resulted in over 80% inhibition within 24 hours, comparable to established DPP-4 inhibitors like omarigliptin.

This suggests that naphthalenyl indole may contribute to improved glucose tolerance and could be explored further for diabetes management.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the effects of naphthalenyl indole on breast cancer cells. The study revealed that treatment with the compound resulted in:

  • Increased apoptosis rates by up to 70% compared to untreated controls.
  • Downregulation of anti-apoptotic proteins such as Bcl-2.

These results underscore the compound's potential as a therapeutic agent against breast cancer.

Study 2: Metabolic Effects

A separate study investigated the metabolic effects of naphthalenyl indole in diabetic mouse models. The findings indicated:

  • A significant reduction in blood glucose levels post-treatment.
  • Improvement in insulin sensitivity markers.

These outcomes highlight the dual role of naphthalenyl indole in both cancer therapy and metabolic disorders.

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